N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
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Overview
Description
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide is a pyridinecarboxamide.
Scientific Research Applications
Hydrogen Bonding in Enaminones
The research by Kubicki, Bassyouni, and Codding (2000) explores the crystal structures of various anticonvulsant enaminones, including compounds structurally related to N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide. They highlight the significance of hydrogen bonding in these structures, particularly the intramolecular C–H⋯N(pyridinyl) hydrogen bond, which is crucial for the stability of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Computational Studies
Jayarajan et al. (2019) conducted experimental and computational studies on compounds including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide. This study provided insights into the synthesis process and non-linear optical (NLO) properties, which are important for various scientific applications such as material sciences and pharmaceutical research (Jayarajan et al., 2019).
Antimicrobial and Antifungal Applications
El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents. Their research highlights the potential of such compounds in combating various microbial strains, indicating their relevance in the development of new antimicrobial drugs (El-Sehrawi et al., 2015).
Potassium Channel Openers
Brown et al. (1993) investigated the synthesis and biological activities of potassium channel openers derived from related compounds. They found that these compounds have potential as antihypertensive and antianginal agents, demonstrating the importance of this chemical structure in cardiovascular drug research (Brown et al., 1993).
properties
Product Name |
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[6-(cyclohexanecarbonylamino)pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(13-6-2-1-3-7-13)22-16-10-9-14(12-20-16)21-18(24)15-8-4-5-11-19-15/h4-5,8-13H,1-3,6-7H2,(H,21,24)(H,20,22,23) |
InChI Key |
NMMJDUGVQCXDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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